molecular formula C12H12FNOS B2523450 5-Fluoro-2-(2-thien-2-ylethoxy)aniline CAS No. 937596-85-5

5-Fluoro-2-(2-thien-2-ylethoxy)aniline

Cat. No.: B2523450
CAS No.: 937596-85-5
M. Wt: 237.29
InChI Key: FFENFBDQPZNNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(2-thien-2-ylethoxy)aniline: is a synthetic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-thien-2-ylethoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-(2-thien-2-ylethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(2-thien-2-ylethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated or thiophene-containing compounds, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2-(2-thien-2-ylethoxy)aniline is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe for studying enzyme activities and protein-ligand interactions.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Researchers are studying its effects on various biological targets to develop new drugs and treatments.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-thien-2-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Fluoro-2-(2-thien-2-ylethoxy)benzene: Similar in structure but lacks the aniline group.

    2-(2-Thien-2-ylethoxy)aniline: Similar but without the fluorine atom.

    5-Fluoro-2-ethoxyaniline: Similar but without the thiophene ring.

Uniqueness: 5-Fluoro-2-(2-thien-2-ylethoxy)aniline stands out due to its combination of a fluorine atom, thiophene ring, and aniline group. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-fluoro-2-(2-thiophen-2-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c13-9-3-4-12(11(14)8-9)15-6-5-10-2-1-7-16-10/h1-4,7-8H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFENFBDQPZNNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCOC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.